

physicochemical properties of Pyridine-2,5-dicarboxamide

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Compound of Interest

Compound Name: *Pyridine-2,5-dicarboxamide*

Cat. No.: *B1311706*

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An in-depth technical guide to the physicochemical properties of **Pyridine-2,5-dicarboxamide** is provided for researchers, scientists, and professionals in drug development. This document summarizes the core physicochemical properties, outlines relevant experimental protocols, and presents logical workflows and molecular interactions through diagrams.

Core Physicochemical Properties

Pyridine-2,5-dicarboxamide, also known as isocinchomeronamide, is a derivative of pyridine-2,5-dicarboxylic acid.^[1] While experimental data for this specific compound is limited, its properties can be estimated and are presented alongside data for its parent compound, Pyridine-2,5-dicarboxylic acid, for a comprehensive overview.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Pyridine-2,5-dicarboxamide** and its parent acid.

Table 1: Physicochemical Properties of **Pyridine-2,5-dicarboxamide**

Property	Value	Reference(s)
CAS Number	4663-96-1	[1][2]
Molecular Formula	C ₇ H ₇ N ₃ O ₂	[1][2]
Molecular Weight	165.15 g/mol	[1][2]
Melting Point	306 °C (decomposes)	[1]
Boiling Point	479.5 ± 30.0 °C (Predicted)	[1]
Density	1.375 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	14.38 ± 0.50 (Predicted)	[1]

Table 2: Physicochemical Properties of Pyridine-2,5-dicarboxylic Acid

Property	Value	Reference(s)
CAS Number	100-26-5	[3][4]
Synonyms	Isocinchomeric acid	[3][4]
Molecular Formula	C ₇ H ₅ NO ₄	[3][4]
Molecular Weight	167.12 g/mol	[3][4]
Appearance	Yellow to green fine crystalline powder	[3][5]
Melting Point	242-247 °C (decomposes)	[3][6]
Boiling Point	295.67 °C (rough estimate)	[3][6]
Water Solubility	1.237 g/L at 25 °C	[3][6]
pKa ₁	2.46	[3]
pKa ₂	4.84	[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Pyridine-2,5-dicarboxamide** are crucial for its application in research and development.

Synthesis of Pyridine-2,5-dicarboxamide

A common method for the synthesis of dicarboxamides involves the conversion of the corresponding dicarboxylic acid to an acyl chloride, followed by reaction with an amine.^{[7][8]}

Methodology:

- **Acyl Chloride Formation:** Pyridine-2,5-dicarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), typically in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux to ensure complete conversion to Pyridine-2,5-dicarbonyl dichloride.
- **Amidation:** The resulting acyl chloride solution is then added dropwise to a cooled solution of concentrated ammonia or an appropriate amine in a suitable solvent. The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction.
- **Isolation and Purification:** The crude **Pyridine-2,5-dicarboxamide** precipitates out of the solution and is collected by filtration. The product is then washed with cold water and a suitable organic solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

Determination of Physicochemical Properties

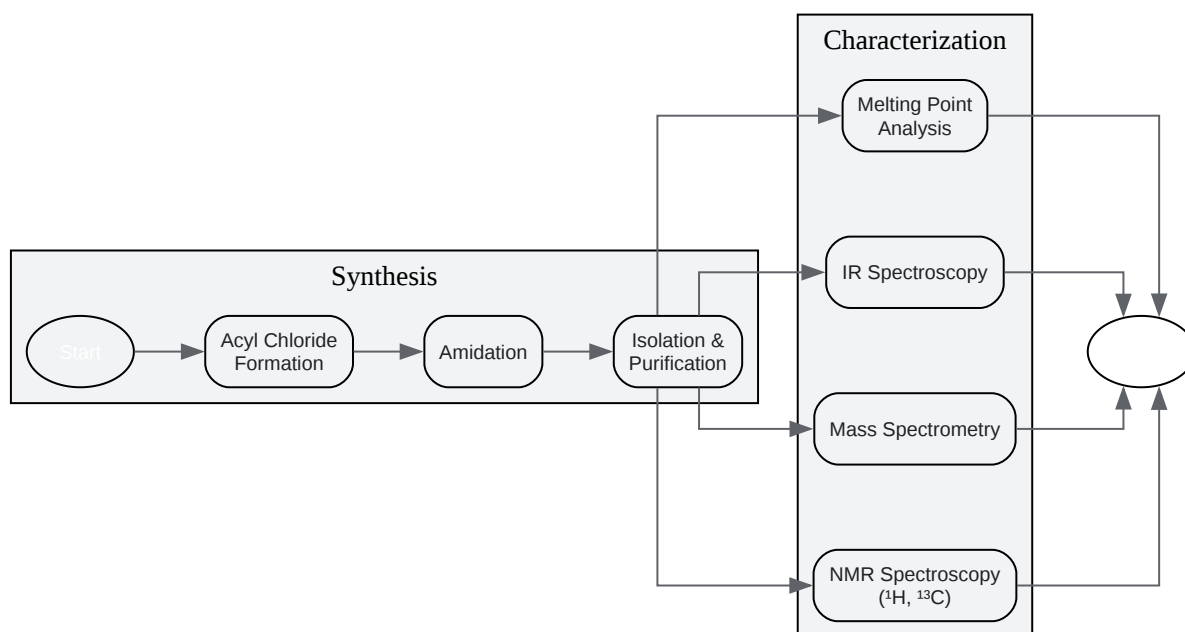
Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility: The solubility of **Pyridine-2,5-dicarboxamide** can be determined in various solvents (e.g., water, ethanol, DMSO). A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and stirring at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa value is determined from the titration curve.

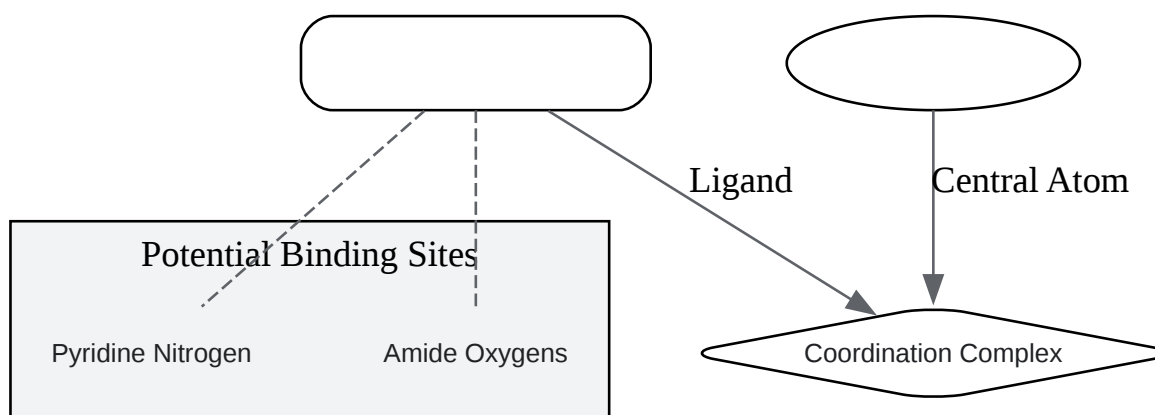
Visualizations

The following diagrams illustrate key workflows and concepts related to **Pyridine-2,5-dicarboxamide**.



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Caption: Workflow for the synthesis and characterization of **Pyridine-2,5-dicarboxamide**.



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Caption: Conceptual diagram of metal ion coordination by **Pyridine-2,5-dicarboxamide**.

Biological Activity and Applications

While specific biological activities for **Pyridine-2,5-dicarboxamide** are not extensively documented, the parent compound, Pyridine-2,5-dicarboxylic acid, is a known bioactive molecule. It has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[3][9] This suggests that derivatives such as **Pyridine-2,5-dicarboxamide** could be of interest in the development of novel anti-inflammatory agents.

Furthermore, pyridine dicarboxamide scaffolds are of interest in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential to interact with biological targets through hydrogen bonding.[10] The dicarboxamide functional groups can act as both hydrogen bond donors and acceptors, making them versatile for designing molecules that can bind to enzyme active sites or receptors. The pyridine ring itself is a common motif in many pharmaceuticals.[11] **Pyridine-2,5-dicarboxamide** is also noted as a specialty product for proteomics research.[2]

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